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Compound of Interest

Compound Name: EAPB 02303

Cat. No.: B10857355 Get Quote

EAPB 02303: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
EAPB 02303 is a novel, second-generation imiqualine derivative that has demonstrated

significant potential as an anti-cancer agent. It functions as a microtubule-disrupting agent,

leading to cell cycle arrest and apoptosis. A key feature of EAPB 02303 is its nature as a

prodrug, requiring bioactivation by the enzyme Catechol-O-methyltransferase (COMT). This

technical guide provides a comprehensive overview of the chemical structure, properties, and

biological activities of EAPB 02303, intended for researchers and professionals in the field of

drug development.

Chemical Structure and Properties
EAPB 02303 is a small heterocyclic molecule belonging to the imiqualine family. Its chemical

structure and key properties are summarized below.
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Property Value

IUPAC Name
4-(3,4-dihydroxyphenyl)-N-methylimidazo[1,2-

a]quinoxalin-1-amine

CAS Number 1958290-51-1

Molecular Formula C₁₇H₁₄N₄O₂

Molecular Weight 306.32 g/mol

Appearance Solid

SMILES
O=C1C=C(C2=CN=C3N2C4=C(C=CC=C4)N=C

3NC)C=C1O

Pharmacological Properties
Mechanism of Action
EAPB 02303 exerts its anti-cancer effects through a dual mechanism of action: disruption of

microtubule dynamics and inhibition of the PI3K/AKT/mTOR signaling pathway.

3.1.1. Microtubule Disruption

EAPB 02303 is a prodrug that is bioactivated by Catechol-O-methyltransferase (COMT), an

enzyme often overexpressed in certain cancers like pancreatic ductal adenocarcinoma

(PDAC). COMT catalyzes the methylation of EAPB 02303, converting it into its active

metabolite. This active form then binds to β-tubulin, inhibiting microtubule polymerization. The

disruption of microtubule dynamics leads to a cascade of cellular events:

Mitotic Arrest: The impairment of mitotic spindle assembly causes cells to arrest in the G2/M

phase of the cell cycle.

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to

programmed cell death.

EAPB 02303 has shown synergistic effects when used in combination with other microtubule-

targeting agents like paclitaxel in pancreatic cancer models.
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Figure 1: Bioactivation and microtubule disruption pathway of EAPB 02303.
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3.1.2. Inhibition of PI3K/AKT/mTOR Signaling

Recent studies have revealed that EAPB 02303 also inhibits the PI3K/AKT/mTOR signaling

pathway, a critical regulator of cell growth, proliferation, and survival in many cancers, including

Acute Myeloid Leukemia (AML).[1] Treatment with EAPB 02303 leads to a decrease in the

phosphorylation of key proteins in this pathway, such as AKT and mTOR. This inhibition

contributes to the anti-leukemic activity of the compound.
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Figure 2: Inhibition of the PI3K/AKT/mTOR signaling pathway by EAPB 02303.

Cytotoxic Activity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b10857355?utm_src=pdf-body-img
https://www.benchchem.com/product/b10857355?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EAPB 02303 has demonstrated potent cytotoxic activity against a range of cancer cell lines,

particularly in pancreatic cancer and acute myeloid leukemia. The half-maximal inhibitory

concentration (IC50) values are in the nanomolar range for several cell lines.

Cell Line Cancer Type IC50 (nM) Reference

A375 Melanoma 3

OCI-AML2
Acute Myeloid

Leukemia (wt-NPM1)
~5 [2]

OCI-AML3
Acute Myeloid

Leukemia (NPM1c)
<5 [2]

KG-1α
Acute Myeloid

Leukemia
~10

THP-1
Acute Myeloid

Leukemia
~100

Panc-1
Pancreatic Ductal

Adenocarcinoma
~11 [3]

CFPAC-1
Pancreatic Ductal

Adenocarcinoma
Potent

Note: IC50 values can vary depending on the experimental conditions.

ADME and Toxicology
Detailed preclinical data on the Absorption, Distribution, Metabolism, and Excretion (ADME)

and toxicology of EAPB 02303 are not extensively published in the public domain. Further

studies are required to fully characterize its pharmacokinetic profile and safety. Preliminary in

vivo studies in mouse xenograft models of human melanoma have shown that EAPB 02303
can reduce tumor size in a dose-dependent manner.

Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize

the activity of EAPB 02303. It is recommended to refer to specific publications for detailed
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methodologies.

Synthesis of EAPB 02303
A detailed, publicly available protocol for the specific synthesis and purification of EAPB 02303
is not currently available. The synthesis of related imiqualine derivatives generally involves

multi-step organic synthesis procedures.

In Vitro Assays
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Figure 3: General experimental workflow for in vitro characterization of EAPB 02303.

5.2.1. Cell Viability Assay (MTT Assay)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b10857355?utm_src=pdf-body-img
https://www.benchchem.com/product/b10857355?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to

adhere overnight.

Treatment: Treat the cells with a range of concentrations of EAPB 02303 and a vehicle

control.

Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours).

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan

crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the control and determine

the IC50 value.

5.2.2. Cell Cycle Analysis (Propidium Iodide Staining)

Cell Treatment: Treat cells with EAPB 02303 at the desired concentration and for the desired

time.

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

Fixation: Fix the cells in cold 70% ethanol.

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI)

and RNase A.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S,

and G2/M).

5.2.3. Apoptosis Assay (Annexin V/PI Staining)
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Cell Treatment: Treat cells with EAPB 02303.

Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin

V and propidium iodide (PI).

Incubation: Incubate the cells in the dark.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin

V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4][5]

5.2.4. Tubulin Polymerization Assay

Reaction Setup: In a 96-well plate, combine purified tubulin, a polymerization buffer

containing GTP, and different concentrations of the active metabolite of EAPB 02303.

Initiation: Initiate polymerization by incubating the plate at 37°C.

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a

microplate reader.

Data Analysis: Compare the polymerization curves of treated samples to a control to

determine the inhibitory effect on tubulin polymerization.

5.2.5. Western Blot Analysis

Cell Lysis: Lyse treated and untreated cells to extract total protein.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: Block the membrane to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins

(e.g., p-AKT, p-mTOR, β-tubulin) followed by secondary antibodies conjugated to an enzyme

(e.g., HRP).

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging

system.

In Vivo Xenograft Studies
5.3.1. Pancreatic Cancer Patient-Derived Xenograft (PDX) Model

Tumor Implantation: Implant tumor fragments from a pancreatic cancer patient

subcutaneously into immunocompromised mice.

Tumor Growth: Allow the tumors to grow to a palpable size.

Treatment: Randomize the mice into treatment groups (e.g., vehicle control, EAPB 02303,

paclitaxel, EAPB 02303 + paclitaxel).

Monitoring: Monitor tumor volume and body weight of the mice regularly.

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further

analysis (e.g., weight, histology, biomarker analysis).

Conclusion
EAPB 02303 is a promising preclinical anti-cancer agent with a unique mechanism of action

that combines microtubule disruption with the inhibition of a key cell survival pathway. Its

prodrug nature and reliance on COMT for activation offer potential for tumor-selective therapy.

Further research is warranted to fully elucidate its pharmacokinetic and toxicological profiles

and to explore its therapeutic potential in a broader range of cancers. This technical guide

provides a foundational understanding of EAPB 02303 for researchers and drug development

professionals, aiming to facilitate further investigation and development of this novel

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

